5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine
Description
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11-6-10(15-13-11)7-1-2-9-8(5-7)3-4-14-9/h1-2,5-6H,3-4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWYTUUSRYDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC(=NO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of oxazole synthesis. For the target compound, this method involves:
- Nitrile oxide precursor : Generated in situ from a hydroxylamine derivative of 5-(2,3-dihydrobenzofuran-5-yl)methyl chloride.
- Alkyne component : Propargyl amine or protected amine derivatives to introduce the C3 amine group.
A metal-free approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base facilitates cycloaddition without requiring transition-metal catalysts. This method achieves regioselectivity by leveraging electron-deficient alkynes, yielding the oxazole ring with the amine at position 3 and the benzofuran unit at position 5. Typical conditions involve dichloromethane at 0–25°C, with yields ranging from 65% to 82% for analogous structures.
Ultrasound-Assisted Cycloaddition
Recent advances employ ultrasound irradiation to accelerate reaction kinetics. A protocol adapted from Huang et al. (2014) uses:
- Reactants : 5-(2,3-dihydrobenzofuran-5-yl)methyl nitrile oxide and propargyl amine.
- Conditions : Aqueous ethanol, room temperature, 20–40 kHz ultrasound.
This method reduces reaction time from hours to minutes (e.g., 15–30 min) while maintaining yields above 75%.
Condensation and Cyclization Strategies
β-Diketone-Hydroxylamine Condensation
β-Diketones substituted with the dihydrobenzofuran moiety undergo cyclocondensation with hydroxylamine hydrochloride to form the oxazole ring. For example:
Hydrazine-Mediated Ring Closure
A two-step synthesis involves:
- Hydrazide formation : Reacting 5-(2,3-dihydrobenzofuran-5-yl)methyl carboxylic acid with hydrazine.
- Cyclodehydration : Using POCl₃ or PCl₅ to convert the hydrazide to the oxazole-3-amine.
Yields for this route are moderate (50–65%) due to competing side reactions.
Multi-Component Reactions (MCRs)
One-Pot Oxazole Assembly
A three-component reaction adapted from Kiyani and Ghorbani (2013a) combines:
- Aldehyde : 5-(2,3-dihydrobenzofuran-5-yl)methyl aldehyde.
- Hydroxylamine hydrochloride .
- Ketoester : Ethyl acetoacetate.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for MCRs. A representative protocol includes:
- Reactants : 5-(2,3-dihydrobenzofuran-5-yl)methyl aldehyde, hydroxylamine, and ethyl cyanoacetate.
- Conditions : 150 W microwave irradiation, 10 min, solvent-free.
Yields exceed 85% with minimal byproducts.
Catalytic and Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis
Valizadeh et al. (2009) demonstrated that ionic liquids like [BMIM]PF₆ improve reaction homogeneity and recyclability. For the target compound:
Photocatalytic Methods
Emerging techniques use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to drive oxazole formation. Preliminary studies show promise for synthesizing sensitive substrates under mild conditions.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nitrile Oxide Cycloaddition | DBU, CH₂Cl₂, 25°C | 65–82 | High regioselectivity | Requires anhydrous conditions |
| Ultrasound-Assisted | H₂O/EtOH, ultrasound | 75–80 | Rapid, eco-friendly | Specialized equipment needed |
| β-Diketone Condensation | [BMIM]BF₄, 80°C | 70–85 | Solvent recyclability | High temperature required |
| Microwave MCR | Solvent-free, 150 W | 85–90 | Fast, high yield | Scalability challenges |
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
Mechanism of Action :
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has shown promise in modulating pathways relevant to cancer and neurodegenerative diseases.
Neuroprotective Effects
Studies have indicated that compounds similar to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study :
One notable study demonstrated that derivatives of this compound could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective effect against neurodegeneration .
Biodegradable Polymers
The compound has been explored for use in biodegradable polymer systems. Its incorporation into polymer matrices can enhance the mechanical properties and biodegradability of the materials.
Research Findings :
Research has shown that polymers containing this compound exhibit improved degradation rates and mechanical strength compared to traditional materials. This makes them suitable for applications in temporary implants and drug delivery systems .
Drug Delivery Systems
This compound has been investigated as a potential component in drug delivery systems due to its favorable solubility and stability characteristics.
Formulation Insights :
Studies have indicated that formulations incorporating this compound can achieve controlled release profiles, making them ideal for sustained therapeutic effects .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine and materials science.
Safety Assessment
Toxicological assessments have shown that this compound exhibits low toxicity levels in vitro and in vivo models. Long-term studies are ongoing to evaluate its safety further .
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine and Analogs
Key Observations :
- Fluorinated analogs (e.g., 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine ) exhibit higher electronegativity, affecting solubility and metabolic stability.
- The oxazole NH₂ group distinguishes it from phenethylamine derivatives like 5-APDB, which has a primary amine side chain linked to dihydrobenzofuran .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations :
- The dihydrobenzofuran moiety contributes to moderate lipophilicity (predicted LogP ~2.1), lower than quinoline derivatives (LogP ~2.8) due to reduced aromaticity .
- Fluorinated analogs exhibit higher boiling points, likely due to increased polarity and molecular weight .
Pharmacological and Metabolic Profiles
- However, the oxazole NH₂ group could alter binding kinetics compared to primary amines in 5-APDB.
- Metabolism : Oxazole rings are generally resistant to oxidative metabolism, whereas 5-APDB undergoes hydroxylation and dehydration in hepatic systems . The target compound’s dihydrobenzofuran may undergo ring-opening or conjugation, but specific pathways are unconfirmed.
- Toxicity : Fluorinated analogs may exhibit prolonged half-lives due to metabolic inertia, while sulfonamide-containing derivatives (e.g., ) could display renal toxicity risks.
Biological Activity
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 202.21 g/mol
CAS Number: 1509721-41-8
The compound features a benzofuran moiety linked to an oxazole ring, which is known to influence its biological activity. The presence of both aromatic and heterocyclic components suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the body. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter breakdown or synthesis, which is crucial for conditions like Alzheimer's disease.
- Receptor Modulation: It may act as a modulator for various receptors, potentially influencing pathways related to pain perception and neuroprotection.
Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. A study reported that derivatives of benzofuran demonstrated protective effects against oxidative stress and neuronal damage in models of neurodegenerative diseases .
Antioxidant Activity
The antioxidant capacity of this compound is significant. Studies have shown that related compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital in preventing cellular damage during neuroinflammatory processes .
Research Findings and Case Studies
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Oxazole Derivatives
| Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 3-phenyl-5-chloromethyl-oxadiazole | Benzotriazole, KCO, reflux | 78 | >98% | |
| 2-arylhydrazononitriles | Hydroxylamine, basic medium | 65–85 | 95–97% |
How can the electronic and steric effects of the dihydrobenzofuran moiety influence the compound’s reactivity?
Methodological Answer:
The 2,3-dihydro-1-benzofuran group introduces a partially saturated bicyclic system, reducing steric hindrance compared to fully aromatic benzofurans while retaining electron-rich properties. Computational modeling (DFT at B3LYP/6-31G* level) can predict charge distribution: the oxygen atom in the dihydrofuran ring donates electron density to the oxazole via conjugation, enhancing nucleophilicity at the oxazole’s 3-amine position. Experimentally, compare reactivity with analogs (e.g., 5-(1-benzofuran-2-yl)-1,2-oxazol-3-amine) in electrophilic substitution reactions to isolate steric/electronic contributions .
What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR : H NMR distinguishes dihydrobenzofuran protons (δ 3.0–4.0 ppm for CH groups) from aromatic oxazole protons (δ 7.5–8.5 ppm). C NMR confirms the oxazole C3-amine (δ 155–160 ppm).
- IR : Validate amine N-H stretches (3300–3500 cm) and oxazole C=N (1640–1680 cm).
- MS : ESI-MS in positive mode identifies [M+H].
Contradictions (e.g., unexpected peaks in NMR) are resolved by spiking with authentic samples, 2D NMR (COSY, HSQC), or X-ray crystallography (as done for triazole-amine tautomers in ).
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Step 1 : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays. Compare IC values with analogs lacking the dihydrobenzofuran group.
- Step 2 : Modify substituents (e.g., replace dihydrobenzofuran with furan or phenyl groups) to isolate electronic effects.
- Step 3 : Perform molecular docking (AutoDock Vina) to predict binding modes. For example, oxadiazole derivatives show affinity for hydrophobic enzyme pockets .
- Data Interpretation : Use ANOVA to statistically differentiate activity trends. Conflicting results (e.g., low activity despite predicted binding) may arise from poor solubility; address via logP measurement and formulation studies.
How does the compound’s stability under physiological conditions impact preclinical studies?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Oxazole rings are generally stable, but the dihydrobenzofuran’s ether linkage may hydrolyze under acidic conditions.
- Oxidative Stability : Expose to liver microsomes (CYP450 enzymes) to identify metabolites. Use HPLC-TOF to detect hydroxylation or ring-opening products.
- Contradiction Analysis : If in vitro activity exceeds in vivo efficacy, investigate metabolic instability using cytochrome P450 inhibition assays .
What computational strategies predict the compound’s environmental fate and ecotoxicity?
Methodological Answer:
- QSPR Models : Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (logK), and ecotoxicity (ECOSAR).
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (K).
- Experimental Validation : Compare predictions with OECD 301F biodegradation tests. Discrepancies may arise from unmodeled microbial pathways, requiring metagenomic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
